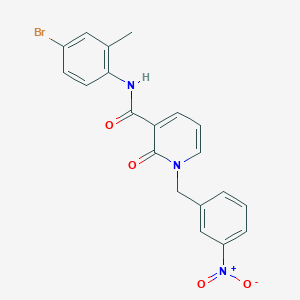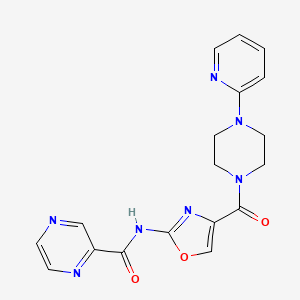
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains several functional groups, including a pyridine ring, a piperazine ring, a carbonyl group, an oxazole ring, and a pyrazine ring .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The carbonyl groups could be antiperiplanar, and there might be intermolecular hydrogen bonding .Chemical Reactions Analysis
The compound, due to its various functional groups, could potentially undergo a variety of chemical reactions, such as nucleophilic substitution at the carbonyl group or electrophilic substitution on the aromatic rings .Applications De Recherche Scientifique
Anti-tuberculosis Activity
Research has demonstrated the synthesis and in vivo activity of novel compounds, including those structurally related to N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide, against Mycobacterium tuberculosis. These compounds showed activity comparable to that of known drugs, indicating their potential as anti-tuberculosis agents (Shindikar & Viswanathan, 2005). Further, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been evaluated for their anti-tubercular activity, showing significant activity against Mycobacterium tuberculosis H37Ra (Srinivasarao et al., 2020).
Antimicrobial and Antifungal Activities
A series of new piperazine and triazolo-pyrazine derivatives were synthesized and their antimicrobial activity evaluated against various bacterial and fungal strains. This research underscores the compound's potential application in developing antimicrobial agents (Patil et al., 2021).
Enabling Methods for Automated Synthesis
Research has also focused on enabling methods for the automated flow preparation of piperazine-2-carboxamide, demonstrating the potential for efficient synthesis processes of related compounds. This work emphasizes the importance of technological advancements in the synthesis of complex organic molecules (Ingham et al., 2014).
Heterocyclic Synthesis
The compound plays a role in the synthesis of heterocyclic compounds, such as pyridine, piperidine, and piperazine derivatives, which are crucial in the development of pharmaceuticals. These activities highlight the compound's versatility in contributing to the discovery and development of new therapeutic agents (Higasio & Shoji, 2001).
Piperazine Synthesis Advances
Recent advancements in the synthesis of piperazine derivatives, including methods for constructing carbon-substituted piperazines, further demonstrate the compound's significance in medicinal chemistry. These methods contribute to the broader application of piperazine derivatives in drug discovery and development (Gettys, Ye, & Dai, 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-16(13-11-19-5-6-20-13)23-18-22-14(12-28-18)17(27)25-9-7-24(8-10-25)15-3-1-2-4-21-15/h1-6,11-12H,7-10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVOSSQSIATHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

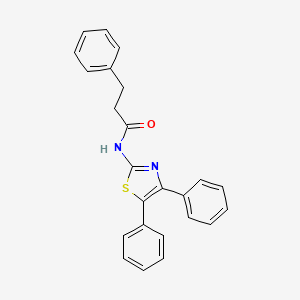
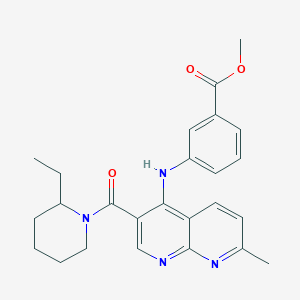
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)
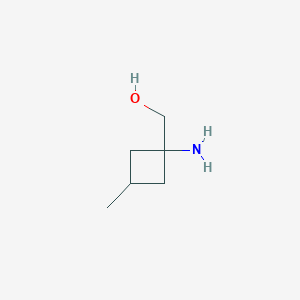
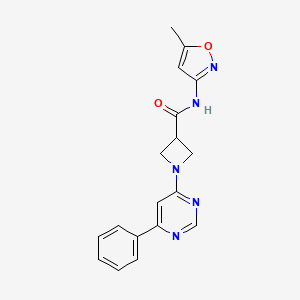

![N-[(1-Methylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2887619.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2887620.png)
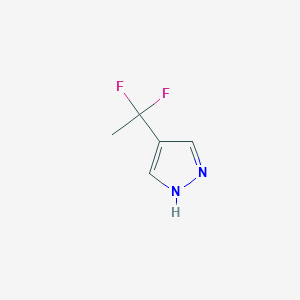
![N-[1-(benzotriazol-1-yl)butyl]pyridin-2-amine](/img/structure/B2887622.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
